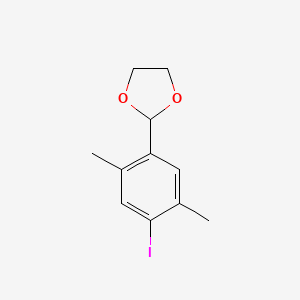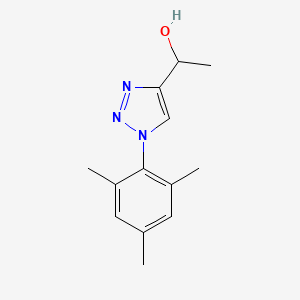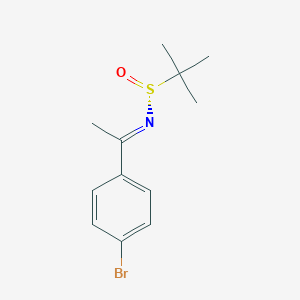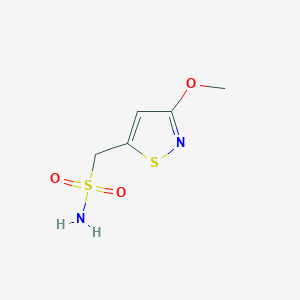![molecular formula C17H13F3N2O3S B2470006 N-[4-(trifluorométhoxy)phényl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acétamide CAS No. 881483-01-8](/img/structure/B2470006.png)
N-[4-(trifluorométhoxy)phényl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C17H13F3N2O3S and its molecular weight is 382.36. The purity is usually 95%.
BenchChem offers high-quality 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des benzoxazines
Le composé est utilisé dans la synthèse des 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines . L'utilisation d'une base telle que le DBU (1,8-diazabicyclo[5.4.0]undéc-7-ène) est essentielle pour obtenir une O-alkylation régiosélective des 2-aminophénols avec les 2-bromoalcanoates afin de donner un intermédiaire acyclique, qui subit ensuite une réaction d'amidation intermoléculaire pour fournir les 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines souhaitées .
Activité antimicrobienne
Les esters de l'acide 2-(3, 4-dihydro-3-oxo-2H-benzo[b] [1, 4] thiazin-2-yl) acétique, qui sont synthétisés à partir du composé, ont été évalués pour leur activité antimicrobienne in vivo . L'amarrage moléculaire de ces composés est effectué in silico .
Activité herbicide
Le mode d'action des 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tétrahydro-2H-isoindoline-1,3-diones, y compris l'herbicide commercial flumioxazine, a été identifié comme étant l'inhibition de la protoporphyrinogène oxydase (protox) .
Synthèse des 1,3-diazabicyclo [3.1.0]hex-3-ènes
Le composé est utilisé dans la synthèse des 1,3-diazabicyclo [3.1.0]hex-3-ènes . Ce processus implique une réaction à trois composants d'un aldéhyde, du chlorure de phénacyl et de l'acétate d'ammonium dans l'acide acétique .
Réaction de Suzuki-Miyaura intramoléculaire
Le composé est utilisé dans la formation d'un méta, méta-cyclophane à 15 chaînons, la biphénomycine B, qui présente une étape clé de réaction de Suzuki-Miyaura intramoléculaire induite par micro-ondes .
Réaction de Grignard des chlorures d'aryle
Le composé est utilisé dans la réaction de Grignard des chlorures d'aryle . Ce processus implique un protocole sûr, productif et reproductible à l'échelle du laboratoire pour la génération rapide de réactifs de Grignard à partir de chlorures et de bromures d'aryle réticents sous chauffage contrôlé par micro-ondes .
Cryptage léger pour les fichiers STL dans l'impression 3D basée sur l'IoT
Le composé STL020802 est utilisé dans l'application du cryptage léger, crucial pour la protection des fichiers STL utilisés dans les opérations d'impression 3D . Ce cryptage est particulièrement important dans le paysage en expansion du matériel et des logiciels ouverts, où la préservation de la confidentialité est primordiale pour les individus, les produits et les systèmes .
Adaptation au changement climatique
Le composé STL020802 est utilisé dans l'application de solutions scientifiques, technologiques et d'innovation pour accroître la participation à l'adaptation au changement climatique . En tirant parti des technologies de pointe, de la recherche scientifique et d'approches innovantes, il devient possible de mobiliser un éventail plus large de parties prenantes, d'améliorer les processus de prise de décision et de mettre en œuvre des mesures d'adaptation efficaces .
Propriétés
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)25-11-7-5-10(6-8-11)21-15(23)9-14-16(24)22-12-3-1-2-4-13(12)26-14/h1-8,14H,9H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHHEQVEOOIKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-({4-[Benzyl(methyl)amino]-3-nitrophenyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B2469924.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2469928.png)
![N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2469933.png)
![5-((3,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469934.png)

![N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2469938.png)


![(2E,4E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2469941.png)
![N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2469942.png)

![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl](morpholino)methanone](/img/structure/B2469944.png)
